molecular formula C9H6Cl2N2 B580366 1-(2,6-Dichlorophenyl)-1h-pyrazole CAS No. 1242336-72-6

1-(2,6-Dichlorophenyl)-1h-pyrazole

Cat. No. B580366
M. Wt: 213.061
InChI Key: ISWDZQBZQFCRIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 1-(2,6-Dichlorophenyl)-1H-pyrazole consists of a pyrazole ring fused to a 2,6-dichlorophenyl group. The chlorine atoms contribute to its overall stability and reactivity. Crystallographic studies reveal the precise bond angles and distances within the molecule .

Scientific Research Applications

  • Medicinal Potential : Research on 1-phenyl-3(3,4,5-trimethoxyphenyl)-1H-pyrazole derivatives as novel 1, 3, 4-oxadiazoles highlighted their potential as antimicrobial and antioxidant agents (Chennapragada & Palagummi, 2018).

  • Structural Analysis : Studies involving compounds like 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one revealed insights into molecular structures and intermolecular interactions, contributing to the understanding of pyrazole derivatives (Shahani et al., 2010).

  • Antimicrobial and Anti-Inflammatory Properties : The synthesis of novel 2-pyrazoline analogues demonstrated potent anti-inflammatory effects mediated by inhibition of phospholipase A2, along with antimicrobial activities (Lokeshwari et al., 2017).

  • Antimicrobial Activity : A study on 2-[2-(2,6-dichloro phenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones found significant antibacterial and antifungal activities, highlighting the potential of such compounds in antimicrobial applications (Patel, Patel, & Barat, 2010).

  • Cancer Research : The synthesis and evaluation of polysubstituted pyrazoles, such as 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems, demonstrated potential as antitumor agents (Rostom, 2010).

properties

IUPAC Name

1-(2,6-dichlorophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-7-3-1-4-8(11)9(7)13-6-2-5-12-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWDZQBZQFCRIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201290850
Record name 1H-Pyrazole, 1-(2,6-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dichlorophenyl)-1h-pyrazole

CAS RN

1242336-72-6
Record name 1H-Pyrazole, 1-(2,6-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242336-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 1-(2,6-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
MS Santos, AO Gomes, AMR Bernardino… - Journal of the Brazilian …, 2011 - SciELO Brasil
Chemotherapy for leishmaniasis, diseases caused by protozoa of the genus Leishmania, remains inefficient in several treatments. So there is a need to search for new drugs. In this …
Number of citations: 40 www.scielo.br
V dos Santos Faiões, LL Leon… - Chemical Biology & …, 2014 - Wiley Online Library
In this research, a series of substituted 5‐(5‐amino‐1‐aryl‐1H‐pyrazol‐4‐yl)‐1H‐tetrazoles were synthesized and evaluated for in vitro antileishmanial activity. Among the derivatives, …
Number of citations: 14 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.